Stereochemical Configuration: Chiral C5 Center vs Achiral 3-Methyl Regioisomer
The target compound bears a chiral center at the C5 position due to the saturated 4,5-dihydro ring and the 5-methyl substituent, whereas the closest regioisomer, 3-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (CAS 89662-67-9), is achiral because the methyl group is attached to the sp²-hybridized C3 atom of the imine bond [1]. The IUPAC name for CAS 89662-68-0, 3-methyl-3,4-dihydropyrazole-2-carbonyl chloride, explicitly reflects the chiral center at the 3-position of the dihydropyrazole ring according to this numbering system [1]. No equivalent stereochemical descriptor exists for CAS 89662-67-9.
| Evidence Dimension | Presence of stereogenic center |
|---|---|
| Target Compound Data | Chiral (1 stereogenic center at C5/3-position depending on numbering) |
| Comparator Or Baseline | 3-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (CAS 89662-67-9): achiral (0 stereogenic centers) |
| Quantified Difference | Chiral vs achiral topology; enables enantioselective derivatization pathways unavailable with the 3-methyl analog |
| Conditions | Structural determination via IUPAC nomenclature and molecular graph analysis |
Why This Matters
For asymmetric synthesis programs, selecting the achiral 3-methyl regioisomer renders enantioselective acylation impossible, directly compromising the optical purity of downstream bioactive targets.
- [1] Angene Chemical. CAS 89662-68-0: 1H-Pyrazole-1-carbonylchloride, 4,5-dihydro-5-methyl-. Product Technical Datasheet. IUPAC Name: 3-methyl-3,4-dihydropyrazole-2-carbonyl chloride. View Source
